molecular formula C8H5Br2FO2 B15339414 3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide

3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide

Cat. No.: B15339414
M. Wt: 311.93 g/mol
InChI Key: YZUOSRQKKCZUQB-UHFFFAOYSA-N
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Description

3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide is a specialized organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide typically involves the bromination of phenacyl bromide derivatives. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can lead to the formation of different bromo-fluoro-phenacyl derivatives.

  • Substitution: Substitution reactions at the bromine and fluorine positions are common, leading to the formation of various substituted phenacyl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Formation of bromo-fluoro-phenacyl derivatives.

  • Substitution: Formation of various substituted phenacyl compounds.

Scientific Research Applications

3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide is widely used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its molecular targets include enzymes and receptors that play a role in various biochemical processes.

Comparison with Similar Compounds

3'-Bromo-6'-fluoro-2'-hydroxyphenacyl bromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3'-Bromo-2'-hydroxyphenacyl bromide: Lacks the fluorine atom, leading to different reactivity and properties.

  • 6'-Fluoro-2'-hydroxyphenacyl bromide: Lacks the bromine atom, resulting in distinct chemical behavior.

  • 3'-Bromo-6'-fluoro-phenacyl chloride: Similar structure but with a chloride instead of a bromide, affecting its reactivity.

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(3-bromo-6-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(12)7-5(11)2-1-4(10)8(7)13/h1-2,13H,3H2

InChI Key

YZUOSRQKKCZUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)O)Br

Origin of Product

United States

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